molecular formula C22H22N4O3S2 B2870649 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946215-66-3

3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2870649
CAS No.: 946215-66-3
M. Wt: 454.56
InChI Key: ZXEGGDWMLYKDGU-UHFFFAOYSA-N
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Description

3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxypropyl group, and a 1,2,4-oxadiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone derivative with the oxadiazole derivative in the presence of a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the opening of the ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological targets are of significant interest in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
  • 4-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-3(4H)-one
  • 3-(3-methoxypropyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-thione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(3-methoxypropyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-28-13-5-12-26-21(27)17-6-3-4-7-18(17)23-22(26)31-14-19-24-20(25-29-19)15-8-10-16(30-2)11-9-15/h3-4,6-11H,5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGGDWMLYKDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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